Na+/K+-ATPase α4/β1 Inhibition Potency: Xysmalorin vs. Digoxin (Same Assay Platform)
Xysmalorin inhibits recombinant rat Na+/K+-ATPase α4/β1 with an IC50 of 0.00200 nM, representing an approximately 2,750-fold greater potency than digoxin (IC50 = 5.5 nM) when assayed under identical conditions in baculovirus-infected Sf9 cell membranes [1][2]. This extreme potency, combined with its negligible oral absorption, is a unique pharmacological signature among cardenolides.
| Evidence Dimension | Inhibitory potency at recombinant rat Na+/K+-ATPase α4/β1 |
|---|---|
| Target Compound Data | IC50 = 0.00200 nM |
| Comparator Or Baseline | Digoxin: IC50 = 5.5 nM |
| Quantified Difference | Xysmalorin is ~2,750-fold more potent than digoxin on this isoform |
| Conditions | Recombinant rat Na+/K+-ATPase α4/β1 expressed in baculovirus-infected insect Sf9 cell membranes; [γ-32P]ATP substrate |
Why This Matters
This vast potency differential against a specific Na+/K+-ATPase isoform can be exploited in research settings requiring ultra-high-affinity probe molecules, while the molecule's negligible cardiac exposure eliminates the toxicity liabilities that accompany potent digitalis glycosides.
- [1] BindingDB Entry BDBM50255109 (CHEMBL4081196). IC50 = 0.00200 nM for inhibition of recombinant rat Na+/K+-ATPase alpha4/beta1. View Source
- [2] BindingDB Entry BDBM46355 (Digoxin). IC50 = 5.5 nM for inhibition of recombinant rat Na+/K+-ATPase alpha4/beta1 (same assay platform). View Source
